molecular formula C5H4F2N2 B2912299 3,4-Difluoropyridin-2-amine CAS No. 1804379-06-3

3,4-Difluoropyridin-2-amine

Cat. No.: B2912299
CAS No.: 1804379-06-3
M. Wt: 130.098
InChI Key: JKUSVQQIODXZOT-UHFFFAOYSA-N
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Description

3,4-Difluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is a solid compound that is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,4-difluoropyridine with ammonia under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce difluoropyridine oxides .

Scientific Research Applications

3,4-Difluoropyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine
  • 3,5-Difluoropyridine

Uniqueness

3,4-Difluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other difluoropyridine derivatives, it offers distinct advantages in terms of stability and interaction with biological targets .

Properties

IUPAC Name

3,4-difluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUSVQQIODXZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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